
3,3'-(1,2-Diphenylethene-1,2-diyl)bis(9-methyl-9H-carbazole)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,3’-(1,2-Diphenylethene-1,2-diyl)bis(9-methyl-9H-carbazole) is an organic compound that features a central 1,2-diphenylethene (stilbene) linkage with two 9-methyl-9H-carbazole groups. This compound is known for its unique photophysical properties, making it a subject of interest in various scientific research fields.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-(1,2-Diphenylethene-1,2-diyl)bis(9-methyl-9H-carbazole) typically involves a multi-step process. One common method includes the Suzuki-Miyaura coupling reaction. This reaction involves the coupling of 1,2-bis(3,5-dibromophenyl)ethene with 9-methyl-9H-carbazole boronic acid under palladium catalysis. The reaction is usually carried out in the presence of a base such as potassium carbonate in a solvent like toluene or dimethylformamide at elevated temperatures .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to improve yield and purity while ensuring cost-effectiveness and safety.
化学反应分析
Types of Reactions
3,3’-(1,2-Diphenylethene-1,2-diyl)bis(9-methyl-9H-carbazole) can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic substitution reactions can occur on the carbazole rings, typically using halogens or nitro groups as substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogens (e.g., bromine) or nitro groups in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of the corresponding reduced hydrocarbons.
Substitution: Formation of halogenated or nitrated derivatives of the compound.
科学研究应用
3,3’-(1,2-Diphenylethene-1,2-diyl)bis(9-methyl-9H-carbazole) has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential use in bio-imaging due to its photophysical properties.
Medicine: Explored for its potential in drug delivery systems and as a fluorescent probe.
作用机制
The mechanism of action of 3,3’-(1,2-Diphenylethene-1,2-diyl)bis(9-methyl-9H-carbazole) is primarily related to its photophysical properties. The compound exhibits aggregation-induced emission (AIE), where it becomes highly luminescent upon aggregation. This property is exploited in various applications, including bio-imaging and optoelectronics. The molecular targets and pathways involved in its mechanism of action are related to its ability to interact with light and emit fluorescence .
相似化合物的比较
Similar Compounds
- 4,4’-(1,2-Diphenylethene-1,2-diyl)diphenol
- 4,4’-(1,2-Diphenylethene-1,2-diyl)dibenzoic acid
- Sodium 3,3’-(1,2-diphenylethene-1,2-diyl)bis(4,1-phenylene)bis(oxy)bis(propane-1-sulfonate)
Uniqueness
3,3’-(1,2-Diphenylethene-1,2-diyl)bis(9-methyl-9H-carbazole) is unique due to its combination of the 1,2-diphenylethene core with carbazole groups, which imparts distinct photophysical properties. This makes it particularly useful in applications requiring high luminescence and stability .
属性
CAS 编号 |
111283-36-4 |
|---|---|
分子式 |
C40H30N2 |
分子量 |
538.7 g/mol |
IUPAC 名称 |
9-methyl-3-[2-(9-methylcarbazol-3-yl)-1,2-diphenylethenyl]carbazole |
InChI |
InChI=1S/C40H30N2/c1-41-35-19-11-9-17-31(35)33-25-29(21-23-37(33)41)39(27-13-5-3-6-14-27)40(28-15-7-4-8-16-28)30-22-24-38-34(26-30)32-18-10-12-20-36(32)42(38)2/h3-26H,1-2H3 |
InChI 键 |
GYFCJXBQPKIWLJ-UHFFFAOYSA-N |
规范 SMILES |
CN1C2=C(C=C(C=C2)C(=C(C3=CC=CC=C3)C4=CC5=C(C=C4)N(C6=CC=CC=C65)C)C7=CC=CC=C7)C8=CC=CC=C81 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-(1,3-Thiazol-2(3H)-ylidene)[1,1'-biphenyl]-4(3H)-one](/img/structure/B14308833.png)

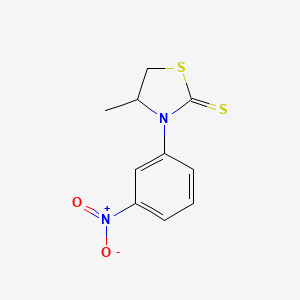
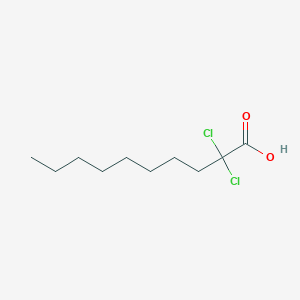
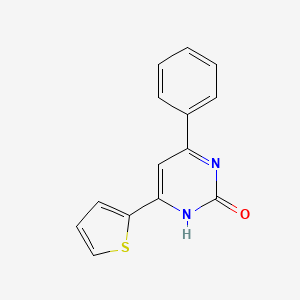
![8-[2-(3-Hydroxyphenyl)hydrazinylidene]-4-methyl-2H-1-benzopyran-2,7(8H)-dione](/img/structure/B14308864.png)
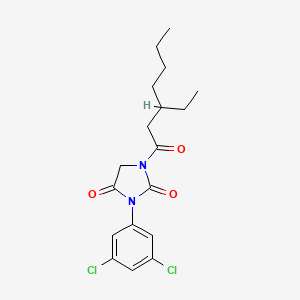
![(4-Chlorophenyl)[1-(octylsulfanyl)cyclopropyl]methanone](/img/structure/B14308876.png)
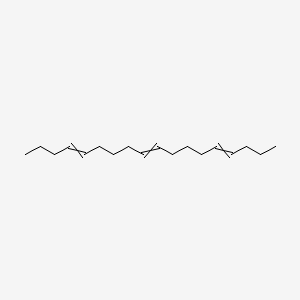
![[5-(1,3-Dioxolan-2-yl)-2-phenyl-6H-1,3-thiazin-4-yl]methanol](/img/structure/B14308897.png)
![7-Chloro-7lambda~5~-phosphabicyclo[2.2.1]heptan-7-one](/img/structure/B14308901.png)
![Cyclopentanol, 1-[2-(phenylthio)ethyl]-](/img/structure/B14308908.png)
![1-[(2-Azidoethoxy)methyl]-5-fluoropyrimidine-2,4(1H,3H)-dione](/img/structure/B14308910.png)

